2-(2-{4-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]piperazin-1-yl}ethyl)-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-(2-{4-[4-(3-NITROPHENYL)-1,3-THIAZOL-2-YL]PIPERAZINO}ETHYL)-1H-ISOINDOLE-1,3(2H)-DIONE is a complex organic compound that features a combination of nitrophenyl, thiazole, piperazine, and isoindole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{4-[4-(3-NITROPHENYL)-1,3-THIAZOL-2-YL]PIPERAZINO}ETHYL)-1H-ISOINDOLE-1,3(2H)-DIONE typically involves multi-step organic reactions. One common approach is to start with the synthesis of the thiazole ring, which can be achieved by reacting a nitrophenyl derivative with a thioamide under acidic conditions. The piperazine ring is then introduced through a nucleophilic substitution reaction. Finally, the isoindole moiety is formed via a cyclization reaction involving an appropriate dione precursor .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(2-{4-[4-(3-NITROPHENYL)-1,3-THIAZOL-2-YL]PIPERAZINO}ETHYL)-1H-ISOINDOLE-1,3(2H)-DIONE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The thiazole and piperazine rings can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-(2-{4-[4-(3-NITROPHENYL)-1,3-THIAZOL-2-YL]PIPERAZINO}ETHYL)-1H-ISOINDOLE-1,3(2H)-DIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its bioactive properties.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 2-(2-{4-[4-(3-NITROPHENYL)-1,3-THIAZOL-2-YL]PIPERAZINO}ETHYL)-1H-ISOINDOLE-1,3(2H)-DIONE involves its interaction with specific molecular targets. The nitrophenyl and thiazole moieties can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- **1-(4-Nitrophenyl)-1H-1,2
Properties
Molecular Formula |
C23H21N5O4S |
---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
2-[2-[4-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]piperazin-1-yl]ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C23H21N5O4S/c29-21-18-6-1-2-7-19(18)22(30)27(21)13-10-25-8-11-26(12-9-25)23-24-20(15-33-23)16-4-3-5-17(14-16)28(31)32/h1-7,14-15H,8-13H2 |
InChI Key |
IDCJTPUVCWODTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C3=CC=CC=C3C2=O)C4=NC(=CS4)C5=CC(=CC=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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